molecular formula C5H9ClN4O2 B3039611 (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217823-31-8

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3039611
CAS No.: 1217823-31-8
M. Wt: 192.6 g/mol
InChI Key: BVURXEMVHARMIF-MMALYQPHSA-N
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Description

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine-based compound featuring an azide (-N₃) group at the 4th position and a carboxylic acid (-COOH) group at the 2nd position, with both chiral centers in the S configuration. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and bioconjugation. The azide group is particularly valuable in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient linkage to biomolecules or polymers .

Properties

IUPAC Name

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVURXEMVHARMIF-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride typically involves the azidation of a suitable pyrrolidine precursor. One common method includes the reaction of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid with sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters, ensuring consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.

    Alkynes: Used for cycloaddition reactions.

Major Products Formed

    Aminopyrrolidine Derivatives: Formed through reduction reactions.

    Triazole Derivatives: Formed through cycloaddition reactions.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
The compound serves as a crucial building block in peptide synthesis. Its azido group facilitates click chemistry, which enables the formation of complex peptide structures essential for developing novel therapeutic agents. This application is particularly relevant in the design of peptides that can mimic biological functions or enhance drug delivery mechanisms .

Drug Development
(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride is utilized in drug discovery to create prodrugs or drug candidates that require specific bioactivation. Researchers modify its structure to enhance bioactivity and selectivity, which is vital for designing effective pharmaceuticals with reduced side effects .

Case Study: Antiviral Activity
In research aimed at synthesizing new antiviral agents, derivatives of this compound were tested against various viral strains. Some derivatives exhibited significant antiviral activity, indicating potential for further development into therapeutic agents targeting viral infections.

Bioconjugation Techniques

The azido functionality of this compound makes it ideal for bioconjugation applications. It allows for the efficient attachment of drugs or imaging agents to biomolecules, which is crucial in developing targeted drug delivery systems and diagnostic tools. This capability enhances the specificity and efficacy of therapeutic interventions .

Case Study: Enzyme Mechanism Studies
Researchers have employed this compound to label active sites on enzymes, enabling real-time visualization of enzyme-substrate interactions. This approach has provided insights into catalytic processes and enzyme mechanisms, paving the way for advancements in biochemical research.

Material Science Applications

The compound is also explored in material science for developing functional materials such as hydrogels and coatings. Its chemical properties allow for customization in various applications, improving performance and stability in industrial processes .

Chemical Biology Research

In chemical biology, this compound is instrumental in studying biological processes at the molecular level. The ability to introduce azide groups into biomolecules aids researchers in understanding protein interactions and cellular mechanisms .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings/Case Studies
Medicinal ChemistryKey building block for peptide synthesis and drug developmentSignificant antiviral activity observed
BioconjugationEfficient attachment of drugs/imaging agents to biomoleculesEnhanced specificity in targeted therapies
Material ScienceDevelopment of functional materials like hydrogels and coatingsImproved performance and stability
Chemical BiologyInsights into enzyme mechanisms and protein interactionsReal-time visualization of enzyme activity

Mechanism of Action

The mechanism of action of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride involves its ability to undergo various chemical transformations, making it a versatile building block in organic synthesis. The azido group can be converted into different functional groups, allowing for the creation of diverse molecular structures. This compound can interact with biological molecules, potentially inhibiting or modifying their activity through covalent bonding or other interactions.

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

(2S,4R)-4-Azidopyrrolidine-2-carboxylic Acid Hydrochloride
  • Structure : Differs in the stereochemistry at the 4th position (R configuration).
  • For example, in peptide synthesis, the 4R isomer may exhibit different conformational preferences or metabolic stability compared to the 4S variant .
(2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride
  • Structure: Replaces the azide with an amino (-NH₂) group.
  • Key Differences: The amino group enables nucleophilic reactions (e.g., amide bond formation) rather than click chemistry. Higher basicity and aqueous solubility due to the dihydrochloride salt form .
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride
  • Structure : Substitutes azide with a phenyl group.
  • Key Differences :
    • The hydrophobic phenyl group enhances lipid solubility, favoring membrane permeability.
    • Lacks reactivity for click chemistry but may engage in π-π stacking interactions in drug-receptor binding .
(2S,4S)-4-Fluoro-1-methylpyrrolidine-2-carboxylic Acid Hydrochloride
  • Structure : Contains a fluorine atom at the 4th position and a methyl group at the 1st position.
  • Methylation at the 1st position introduces steric hindrance, affecting ring conformation .

Functional Group Variants

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic Acid Hydrochloride
  • Structure : Features a thiol (-SH) group at the 4th position.
  • Key Differences :
    • The thiol group is redox-sensitive, enabling disulfide bond formation or metal chelation.
    • Requires inert storage conditions to prevent oxidation .
(2S,4R)-4-Phenylsulfanylpyrrolidine-2-carboxylic Acid Hydrochloride
  • Structure : Includes a phenylsulfanyl (-SPh) substituent.
  • Key Differences :
    • The sulfanyl group can act as a leaving group in nucleophilic substitutions.
    • Bulkier than azide, reducing reactivity in click chemistry but useful in sulfur-mediated crosslinking .

Comparative Data Table

Compound Name Substituent (Position 4) Chiral Centers Molecular Weight (g/mol) Key Applications
(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid HCl Azide (-N₃) 2S,4S ~196.6 Click chemistry, bioconjugation
(2S,4R)-4-Azidopyrrolidine-2-carboxylic acid HCl Azide (-N₃) 2S,4R ~196.6 Stereochemical studies
(2S,4S)-4-Amino-pyrrolidine-2-carboxylic acid diHCl Amino (-NH₂) 2S,4S ~220.05 Peptide synthesis, amide coupling
(2S,4S)-4-Phenyl-pyrrolidine-2-carboxylic acid HCl Phenyl (-C₆H₅) 2S,4S 227.69 Hydrophobic interaction studies
(2S,4S)-4-Fluoro-1-methyl-pyrrolidine-2-carboxylic acid HCl Fluoro (-F), Methyl (-CH₃) 2S,4S 183.6 Metabolic stability enhancement

Biological Activity

Overview

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that contains an azido group attached to a pyrrolidine ring. This unique structure allows it to participate in various biological activities, making it a valuable compound in organic synthesis and pharmaceutical research. Its potential applications span across medicinal chemistry, enzyme studies, and bioconjugation techniques.

The compound has the molecular formula C5H8N4O2C_5H_8N_4O_2 and a molecular weight of 156.15 g/mol . The azido group is known for its ability to undergo various transformations, which can lead to the formation of diverse molecular structures. This property enables this compound to interact with biological molecules, potentially inhibiting or modifying their activity through covalent bonding or other interactions .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes. Its mechanism involves the formation of covalent bonds with active site residues, leading to irreversible inhibition. For instance, studies have shown that similar azido compounds can inhibit diaminopimelic acid epimerase, an enzyme crucial for bacterial cell wall synthesis . This suggests that this compound could be explored for its antibacterial properties.

Applications in Drug Development

The compound is being investigated for its potential in drug development. It serves as an intermediate in the synthesis of antiviral and anticancer agents. The ability to modify its structure through chemical reactions allows researchers to tailor compounds for enhanced efficacy against specific targets .

Case Studies and Research Findings

  • Antiviral Activity : In a study aimed at synthesizing novel antiviral agents, derivatives of this compound were tested against viral strains. The results indicated that certain derivatives exhibited significant antiviral activity, warranting further investigation into their mechanisms .
  • Enzyme Mechanism Studies : Researchers utilized this compound to probe enzyme mechanisms by labeling active sites with the azido group. This approach allowed for the visualization of enzyme-substrate interactions in real-time, providing insights into catalytic processes .
  • Bioconjugation Applications : The azido group facilitates efficient bioconjugation reactions, making this compound valuable for attaching biomolecules to surfaces or other molecules. This application has implications in the development of targeted drug delivery systems and diagnostic tools .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionIrreversible inhibition of diaminopimelic acid epimerase; potential antibacterial applications.
Antiviral PotentialSynthesis of derivatives showing significant activity against viral strains.
BioconjugationEfficient attachment of biomolecules for drug delivery and diagnostics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride
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(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride

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